Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the tert-butyl group and the azaspiro structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate
- Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate
Uniqueness
Tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate stands out due to its unique structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 6-(1-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-9(15)10-5-13(6-10)7-14(8-13)11(16)17-12(2,3)4/h9-10,15H,5-8H2,1-4H3 |
InChI Key |
RATOLEIATQXGOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2(C1)CN(C2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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